![molecular formula C26H24ClN3OS B2588064 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922650-75-7](/img/structure/B2588064.png)
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives, which this compound is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum gives information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the NMR data provide information about the chemical environment of the hydrogen and carbon atoms . The IR spectrum gives information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been recognized for their potential as antioxidants . Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound, with its thiazole core, may be investigated for its efficacy in scavenging free radicals, thus contributing to the prevention of diseases associated with oxidative stress, such as cancer and cardiovascular diseases .
Analgesic and Anti-inflammatory Activity
Research has shown that thiazole derivatives can exhibit significant analgesic (pain-relieving) and anti-inflammatory properties. These activities are essential in the development of new medications for the treatment of chronic pain and inflammatory conditions like arthritis. The compound’s ability to inhibit cyclooxygenases (COX-1 and COX-2) could be particularly valuable, as these enzymes play a key role in the inflammatory process .
Antimicrobial and Antifungal Activity
Thiazoles are also known for their antimicrobial and antifungal activities. The compound could be synthesized and tested against various bacterial and fungal strains to assess its efficacy as a new antimicrobial agent. This application is particularly relevant in the face of rising antibiotic resistance .
Antiviral Activity
Given the ongoing need for effective antiviral drugs, the thiazole derivative’s potential antiviral activity is of significant interest. Its structure could be optimized to target specific viral enzymes or replication mechanisms, offering a new avenue for treating viral infections .
Neuroprotective Activity
The neuroprotective potential of thiazole derivatives makes them candidates for the treatment of neurodegenerative diseases. By examining the compound’s ability to protect neuronal cells from damage or death, it could contribute to therapies for conditions like Alzheimer’s and Parkinson’s disease .
Antitumor and Cytotoxic Activity
Lastly, the compound’s antitumor and cytotoxic activities are noteworthy. Thiazole derivatives have been reported to show cytotoxicity against various human tumor cell lines. This compound could be part of research aimed at developing new chemotherapeutic agents that are more effective and have fewer side effects than current treatments .
Direcciones Futuras
The future directions for this compound could involve further investigation into its potential applications in drug discovery and development, given its classification as a piperazine-based drug. Further studies could also explore its anti-tubercular activity, as has been done with other benzothiazole derivatives .
Propiedades
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3OS/c1-18-12-13-21(27)24-23(18)28-26(32-24)30-16-14-29(15-17-30)25(31)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEFBKZPFFXZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

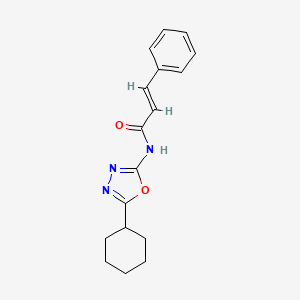
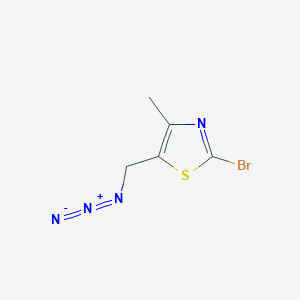
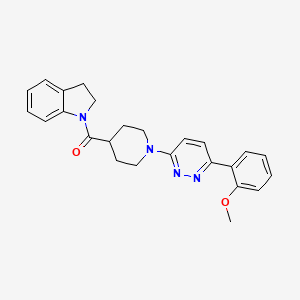
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B2587985.png)

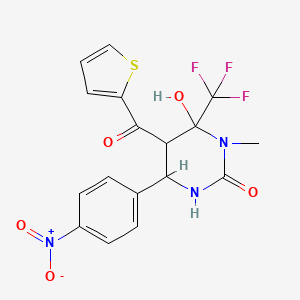


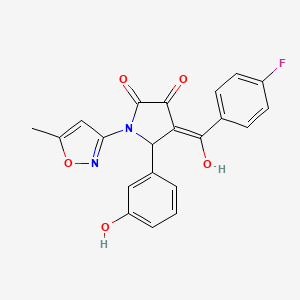

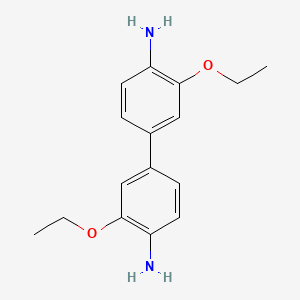

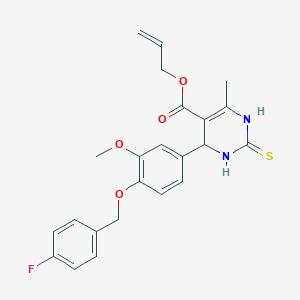
![5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2588002.png)